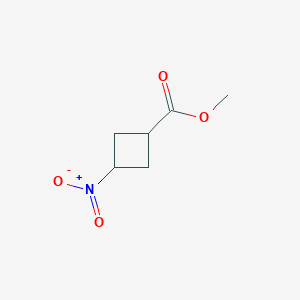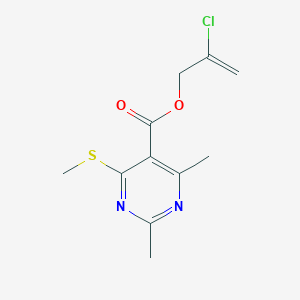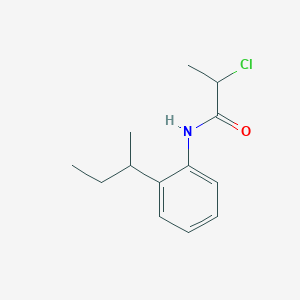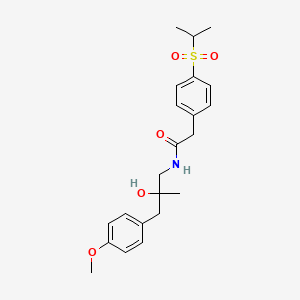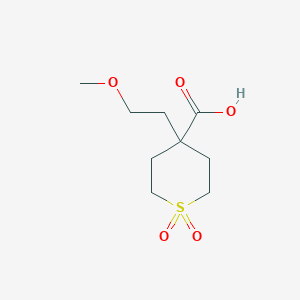
4-(2-甲氧基乙基)-1,1-二氧代-1Lambda(6)-硫杂环戊烷-4-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid is an organic compound with a unique structure that includes a thiane ring, a carboxylic acid group, and a methoxyethyl substituent
科学研究应用
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as enzyme inhibitors or other biologically active compounds.
Medicine: It could be explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activity.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid typically involves the formation of the thiane ring followed by the introduction of the methoxyethyl group and the carboxylic acid functionality. One common method involves the condensation of a suitable dithiol with a dihalide to form the thiane ring, followed by oxidation to introduce the sulfone group. The methoxyethyl group can be introduced via nucleophilic substitution, and the carboxylic acid group can be added through carboxylation reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but optimized for large-scale production. This could include the use of continuous flow reactors to improve reaction efficiency and yield, as well as the use of catalysts to reduce reaction times and costs .
化学反应分析
Types of Reactions
4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The thiane ring can be further oxidized to introduce additional sulfone groups.
Reduction: The sulfone group can be reduced to a sulfide under appropriate conditions.
Substitution: The methoxyethyl group can be substituted with other nucleophiles.
Carboxylation: The carboxylic acid group can participate in esterification and amidation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Carboxylation reactions often use reagents like carbon dioxide or carboxylic acid derivatives .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield additional sulfone-containing compounds, while reduction can produce sulfide derivatives. Substitution reactions can introduce a wide range of functional groups, and carboxylation can lead to esters or amides .
作用机制
The mechanism of action of 4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfone group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules .
相似化合物的比较
Similar Compounds
Similar compounds include other thiane derivatives and sulfone-containing compounds. Examples include:
- 4-(2-Hydroxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- 4-(2-Aminoethyl)-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid
- 4-(2-Methoxyethyl)-1,1-dioxo-1Lambda(6)-thiane-4-sulfonic acid .
Uniqueness
The presence of both a methoxyethyl group and a carboxylic acid group on the thiane ring provides opportunities for diverse chemical modifications and applications .
属性
IUPAC Name |
4-(2-methoxyethyl)-1,1-dioxothiane-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O5S/c1-14-5-2-9(8(10)11)3-6-15(12,13)7-4-9/h2-7H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOJVURCUNVXMSA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1(CCS(=O)(=O)CC1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
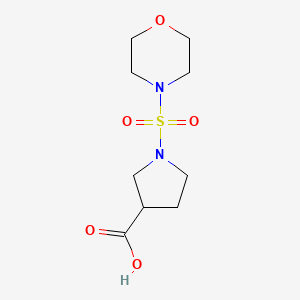
![2-[1-(aminomethyl)cyclobutyl]acetic Acid](/img/structure/B2676774.png)
![N-(1-cyanocyclopentyl)-2-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]acetamide](/img/structure/B2676776.png)
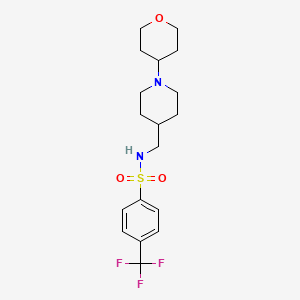
![METHYL 4-[(4-ETHENYLPHENYL)METHOXY]-6-FLUOROQUINOLINE-2-CARBOXYLATE](/img/structure/B2676780.png)
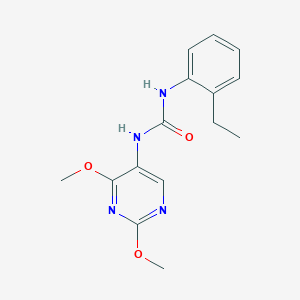
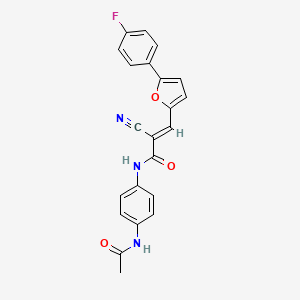
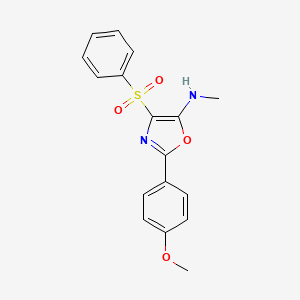
![4,5-dihydro-1H,3H-[1,4]oxazepino[4,3-a]benzimidazol-4-ol](/img/structure/B2676787.png)
![N-[(3-methoxyphenyl)methyl]-6-(thiolan-3-yloxy)pyridine-3-carboxamide](/img/structure/B2676788.png)
